molecular formula C9H18ClNO B1382514 2-(2-Aminoethyl)bicyclo[2.2.1]heptan-2-ol hydrochloride CAS No. 1803584-54-4

2-(2-Aminoethyl)bicyclo[2.2.1]heptan-2-ol hydrochloride

Cat. No.: B1382514
CAS No.: 1803584-54-4
M. Wt: 191.7 g/mol
InChI Key: PTERBTGGWDONQR-UHFFFAOYSA-N
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Description

2-(2-Aminoethyl)bicyclo[2.2.1]heptan-2-ol hydrochloride is a chemical compound with the molecular formula C9H18ClNO and a molecular weight of 191.7 g/mol . It is a bicyclic compound featuring a bicyclo[2.2.1]heptane ring system, which is a common structural motif in organic chemistry. This compound is primarily used in research and development settings.

Scientific Research Applications

2-(2-Aminoethyl)bicyclo[2.2.1]heptan-2-ol hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential interactions with biological systems, particularly in the context of neurotransmitter analogs.

    Medicine: Research is ongoing to explore its potential therapeutic applications, although no specific medical uses have been established.

    Industry: It is used in the development of new materials and chemical processes.

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . The precautionary statements are P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Preparation Methods

The synthesis of 2-(2-Aminoethyl)bicyclo[2.2.1]heptan-2-ol hydrochloride typically involves the following steps:

Chemical Reactions Analysis

2-(2-Aminoethyl)bicyclo[2.2.1]heptan-2-ol hydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and acylating agents like acetic anhydride. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 2-(2-Aminoethyl)bicyclo[2.2.1]heptan-2-ol hydrochloride involves its interaction with various molecular targets. The aminoethyl group allows it to mimic certain neurotransmitters, potentially interacting with receptors in the nervous system. The bicyclic structure may also contribute to its binding affinity and specificity .

Properties

IUPAC Name

2-(2-aminoethyl)bicyclo[2.2.1]heptan-2-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO.ClH/c10-4-3-9(11)6-7-1-2-8(9)5-7;/h7-8,11H,1-6,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTERBTGGWDONQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1CC2(CCN)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2-Aminoethyl)bicyclo[2.2.1]heptan-2-ol hydrochloride
Reactant of Route 2
2-(2-Aminoethyl)bicyclo[2.2.1]heptan-2-ol hydrochloride
Reactant of Route 3
2-(2-Aminoethyl)bicyclo[2.2.1]heptan-2-ol hydrochloride
Reactant of Route 4
2-(2-Aminoethyl)bicyclo[2.2.1]heptan-2-ol hydrochloride
Reactant of Route 5
2-(2-Aminoethyl)bicyclo[2.2.1]heptan-2-ol hydrochloride
Reactant of Route 6
2-(2-Aminoethyl)bicyclo[2.2.1]heptan-2-ol hydrochloride

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